molecular formula C17H19FN2 B5647057 1-(2-fluorobenzyl)-4-phenylpiperazine

1-(2-fluorobenzyl)-4-phenylpiperazine

Cat. No.: B5647057
M. Wt: 270.34 g/mol
InChI Key: ZJBVLWCRRWRJRA-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-4-phenylpiperazine is a synthetic organic compound belonging to the fluorinated piperazine derivative class. Piperazine derivatives are extensively utilized in medicinal chemistry and pharmaceutical research as valuable building blocks for developing new therapeutic agents . These compounds are known to interact with various neurological targets; related derivatives have been studied for their activity on central dopamine, serotonin, and norepinephrine systems . The structure of this particular compound, featuring both 2-fluorobenzyl and phenyl substituents on the piperazine ring, is of significant interest for structure-activity relationship (SAR) studies. Researchers can use it to investigate how specific aromatic substitutions influence the compound's binding affinity, physicochemical properties, and overall bioactivity . In laboratory settings, piperazine-based compounds have shown potential in diverse research areas, serving as key precursors or intermediates in multistep synthetic pathways . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use, nor for human consumption . Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBVLWCRRWRJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorobenzyl)-4-phenylpiperazine can be synthesized through a multi-step process. One common method involves the reaction of 2-fluorobenzyl chloride with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its interactions with biological targets, including receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-4-phenylpiperazine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain receptors, such as serotonin and dopamine receptors, which play a crucial role in regulating mood, cognition, and behavior. The compound may also influence signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Compound Name Substituents Key Structural Features
This compound 2-Fluorobenzyl at N1, phenyl at N4 Electron-withdrawing fluorine at benzyl ortho position; rigid benzyl linker
1-(3-Nitrophenyl)-4-phenylpiperazine (4a) 3-Nitrophenyl at N1, phenyl at N4 Strong electron-withdrawing nitro group; meta-substitution enhances polarity
1-(4-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine 4-Fluorobenzyl at N1, 2-hydroxyethyl at N4 Para-fluorine reduces steric hindrance; hydroxyethyl increases hydrophilicity
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP) 4-Nitrophenylsulfonyl at N1, phenyl at N4 Sulfonyl group enhances stability; nitro group facilitates hedgehog pathway activation
1-(2,4-Dichlorophenyl)piperazine 2,4-Dichlorophenyl at N1 Bulky chlorine substituents; dual electron-withdrawing effects
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine 3-Methylbenzyl and 2-(trifluoromethyl)benzyl at N1 and N4 Methyl (electron-donating) and trifluoromethyl (electron-withdrawing) groups

Pharmacological Activity

Table 2: Pharmacological Profiles

Compound Name Biological Activity Mechanism/Target
This compound Potential neuroprotection (inferred from fluorinated analogs) Likely modulates neuroinflammatory pathways (e.g., microglia inhibition)
NSPP Mitigates radiation-induced intestinal and cognitive damage Activates hedgehog signaling; preserves neural stem cells and reduces IL-6
1-(3-Nitrophenyl)-4-phenylpiperazine Synthetic intermediate; activity not specified
1-(2,4-Dichlorophenyl)piperazine Dopamine D3 receptor ligand High selectivity for D3 over D2 receptors; potential for neurodegenerative diseases
KN-62 Inhibits calcium/calmodulin-dependent protein kinase II (CaMKII) Binds kinase ATP site; used in endothelial shear stress studies

Key Findings and Differences

Nitro groups (e.g., in NSPP ) enhance redox activity and pathway activation (e.g., hedgehog signaling) but reduce cell permeability compared to fluorine.

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., ) improves yields for nitro-substituted derivatives but requires specialized equipment.
  • Fluorinated analogs are typically synthesized via straightforward alkylation, favoring scalability .

Therapeutic Potential: NSPP’s efficacy in radiation mitigation suggests fluorinated piperazines may similarly target neuroinflammation but with improved pharmacokinetics due to fluorine’s metabolic stability. Dichlorophenyl derivatives (e.g., ) show high receptor selectivity, indicating substituent bulk and electronegativity critically influence target engagement.

Q & A

Q. Critical Parameters :

  • Solvent choice (DMF for polar reactions, CH₂Cl₂ for non-polar).
  • Stoichiometric ratios (e.g., 1.2 equiv. of propargyl bromide for complete alkylation).
  • Temperature control to avoid side reactions.

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and purity. For example, ¹H NMR in CDCl₃ resolves aromatic protons (δ 7.32–7.00 for fluorobenzyl) and piperazine methylene signals (δ 3.82–2.45) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity using ethyl acetate/hexane gradients, with retention times calibrated against standards .
  • Thin-Layer Chromatography (TLC) : Tracks reaction progress (e.g., hexane:ethyl acetate, 2:1) under UV visualization .

Q. Key Considerations :

  • Use positive controls (e.g., doxorubicin for cytotoxicity).
  • Validate results with dose-response curves and replicate experiments.

Advanced: How can researchers address low yields in the alkylation step during synthesis?

Methodological Answer:
Low yields often arise from incomplete reactions or side products. Strategies include:

  • Optimizing Solvent Polarity : Switch from DMF to toluene for better solubility of non-polar intermediates .
  • Adjusting Stoichiometry : Increase propargyl bromide to 1.5 equiv. to drive alkylation to completion .
  • Temperature Modulation : Conduct reactions at 40–50°C to accelerate kinetics while avoiding decomposition .

Validation : Monitor by TLC and repeat with scaled-down trials before full synthesis.

Advanced: What strategies elucidate the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

  • Substituent Variation : Modify the phenyl group (e.g., electron-withdrawing Cl or NO₂) to assess impact on lipophilicity and receptor binding .
  • Bioisosteric Replacement : Replace the fluorobenzyl group with thiazole or pyrimidine rings to evaluate metabolic stability .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

Q. Example Findings :

  • Fluorobenzyl group forms π-π stacking with kinase active site (ΔG = -9.2 kcal/mol) .

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